2-({5-[(3-chloro-4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide 2-({5-[(3-chloro-4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15331058
InChI: InChI=1S/C20H18ClN3O5S2/c1-12-3-5-13(6-4-12)23-18(25)11-30-20-22-10-17(19(26)24-20)31(27,28)14-7-8-16(29-2)15(21)9-14/h3-10H,11H2,1-2H3,(H,23,25)(H,22,24,26)
SMILES:
Molecular Formula: C20H18ClN3O5S2
Molecular Weight: 480.0 g/mol

2-({5-[(3-chloro-4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide

CAS No.:

Cat. No.: VC15331058

Molecular Formula: C20H18ClN3O5S2

Molecular Weight: 480.0 g/mol

* For research use only. Not for human or veterinary use.

2-({5-[(3-chloro-4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide -

Specification

Molecular Formula C20H18ClN3O5S2
Molecular Weight 480.0 g/mol
IUPAC Name 2-[[5-(3-chloro-4-methoxyphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide
Standard InChI InChI=1S/C20H18ClN3O5S2/c1-12-3-5-13(6-4-12)23-18(25)11-30-20-22-10-17(19(26)24-20)31(27,28)14-7-8-16(29-2)15(21)9-14/h3-10H,11H2,1-2H3,(H,23,25)(H,22,24,26)
Standard InChI Key IBPOZHGAJZFRAU-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC(=C(C=C3)OC)Cl

Introduction

Molecular Data

PropertyValue
Molecular FormulaC₂₀H₁₈ClN₃O₅S₂
Molecular Weight480.0 g/mol
IUPAC Name2-[[5-(3-chloro-4-methoxyphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide
InChIKeyIBPOZHGAJZFRAU-UHFFFAOYSA-N
SMILESCC1=CC=C(C=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC(=C(C=C3)OC)Cl

Key Structural Elements

  • Pyrimidinone Core: A six-membered ring with a keto group at position 6, contributing to hydrogen-bonding potential.

  • Sulfonyl Group: Attached to a 3-chloro-4-methoxyphenyl substituent, enhancing lipophilicity and electronic interactions.

  • Sulfanyl Linkage: Connects the pyrimidinone to the acetamide moiety, enabling flexibility in molecular conformation.

  • 4-Methylphenyl Acetamide: A lipophilic side chain that may influence receptor-binding affinity.

Synthetic Pathway

The synthesis typically involves:

  • Cyclization: Formation of the pyrimidinone ring via condensation reactions.

  • Sulfonylation: Introduction of the sulfonyl group using sulfonyl chlorides.

  • Sulfanyl Coupling: Incorporation of the sulfanyl linkage through nucleophilic substitution.

  • Acetamide Formation: Reaction of the amine group with acetyl chloride or anhydride.

Critical Reaction Conditions:

  • Temperature control to prevent side reactions.

  • Solvent selection (e.g., DMF, THF) for optimal solubility.

  • Purification via recrystallization or chromatography.

Reactivity Profile

  • Electrophilic Aromatic Substitution: The sulfonyl group directs electrophiles to specific positions on the phenyl ring.

  • Hydrolysis Sensitivity: The acetamide bond may hydrolyze under acidic or basic conditions.

  • Redox Reactions: The sulfanyl group can participate in oxidation or reduction processes.

Biological Activity and Research Findings

ApplicationRationale
Antibacterial AgentsSulfonamide derivatives often inhibit bacterial enzymes (e.g., dihydropteroate synthase).
Anti-inflammatorySulfonyl groups may modulate inflammatory pathways via covalent interactions.
Cancer TherapeuticsStructural analogs have shown enzyme inhibition in oncology research.

Mechanistic Insights

  • Target Interactions: Hypothetical binding to enzymes like COX-2 or kinases, leveraging the sulfonyl group for covalent binding.

  • Structure-Activity Relationship (SAR):

    • Halogen Effects: Chlorine enhances lipophilicity and electronic withdrawal.

    • Methoxy Group: Electron-donating effects stabilize the sulfonyl group.

    • 4-Methylphenyl: Increases steric bulk for receptor selectivity.

Research Gaps and Challenges

  • Limited In Vivo Data: No reported pharmacokinetic or toxicity studies.

  • Selectivity Concerns: Potential off-target effects due to the sulfonamide group.

  • Synthetic Complexity: Multi-step synthesis may hinder large-scale production.

Comparative Analysis with Structural Analogues

CompoundMolecular WeightKey Differences from Target Compound
2-({5-[(3-Chloro-4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3-fluorophenyl)acetamide483.91 g/molFluorine substituent at the acetamide terminus.
2-({5-[(3-Chloro-4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide~479.95 g/molMethoxy group instead of methyl on the phenyl ring.
2-[[5-(4-Chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide 496.0 g/molSimplified sulfonyl phenyl group and dimethoxy substitution.

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